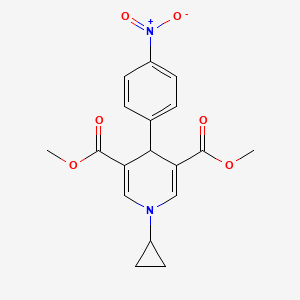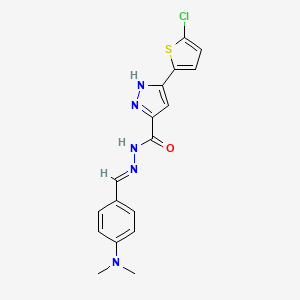
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a benzyl group, a bromobenzene sulfonamide moiety, and a methoxy-methylphenyl acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the sulfonamide: Reacting 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base like triethylamine to form N-benzyl-4-bromobenzenesulfonamide.
Acylation: Reacting the resulting sulfonamide with 2-methoxy-5-methylphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.
Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. For instance:
Antimicrobial Action: It may inhibit bacterial enzymes involved in folic acid synthesis.
Anticancer Action: It may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-Benzylsulfonamides: Compounds with similar benzyl and sulfonamide groups.
Methoxyphenylacetamides: Compounds with similar methoxy and acetamide groups.
Uniqueness
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C23H23BrN2O4S |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-6-4-3-5-7-18)31(28,29)20-11-9-19(24)10-12-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
UTIJOQONVRKBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)
![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
